molecular formula Al4O12Si3 B8689130 Tetraaluminum;trisilicate

Tetraaluminum;trisilicate

Cat. No. B8689130
M. Wt: 384.17 g/mol
InChI Key: IJAAJNPGRSCJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045456

Procedure details

A fluidized bed reactor equipped with a heating jacket is filled with 70 parts of aluminum silicate grit (25% by weight of SiO2 and 75% by weight of Al2O3 ; φ from 0.1 to 0.3 mm) and is heated to 305° C. The specific total surface area of the cyclizing agent is 400 square meters per gram. The catalyst is kept fluidized by means of 300 parts by volume of nitrogen/hour. Per hour, 70 parts of o-(4-chlorobenzoyl)-benzoic acid are fed into the reactor. The β-chloroanthraquinone formed is precipitated by scrubbing the stream of gas with water. The conversion is practically quantitative. Per hour, 62 parts (95% of theory) of β-chloroanthraquinone of melting point 203° to 205° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3].[Cl:20][C:21]1[CH:37]=[CH:36][C:24]([C:25]([C:27]2[CH:35]=[CH:34][CH:33]=[CH:32][C:28]=2[C:29]([OH:31])=O)=[O:26])=[CH:23][CH:22]=1>>[CH:34]1[CH:35]=[C:27]2[C:25]([C:24]3[CH:23]=[CH:22][C:21]([Cl:20])=[CH:37][C:36]=3[C:29](=[O:31])[C:28]2=[CH:32][CH:33]=1)=[O:26] |f:0.1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]
Step Two
Name
300
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
305 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A fluidized bed reactor equipped with a heating jacket
WAIT
Type
WAIT
Details
Per hour

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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